(S)-2-(piperidin-3-yl)pyridine
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Overview
Description
(S)-2-(piperidin-3-yl)pyridine is a chiral compound that belongs to the class of heterocyclic organic compounds. It consists of a pyridine ring substituted with a piperidine ring at the second position. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(piperidin-3-yl)pyridine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-bromopyridine and (S)-3-piperidinol.
Formation of Intermediate: The first step involves the nucleophilic substitution reaction between 2-bromopyridine and (S)-3-piperidinol to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization under basic conditions to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
(S)-2-(piperidin-3-yl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and organometallic reagents.
Major Products
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyridine derivatives.
Scientific Research Applications
(S)-2-(piperidin-3-yl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is used in studies related to receptor binding and enzyme inhibition.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (S)-2-(piperidin-3-yl)pyridine involves its interaction with specific molecular targets such as receptors and enzymes. The compound binds to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
2-(piperidin-3-yl)pyridine: The non-chiral version of the compound.
3-(piperidin-2-yl)pyridine: A positional isomer with the piperidine ring attached at the third position.
2-(piperidin-4-yl)pyridine: Another positional isomer with the piperidine ring attached at the fourth position.
Uniqueness
(S)-2-(piperidin-3-yl)pyridine is unique due to its chiral nature, which can lead to different biological activities compared to its non-chiral or positional isomers. The specific stereochemistry of the compound can result in selective binding to molecular targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
2-[(3S)-piperidin-3-yl]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2/c1-2-7-12-10(5-1)9-4-3-6-11-8-9/h1-2,5,7,9,11H,3-4,6,8H2/t9-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCEKZDKAGHJNRD-VIFPVBQESA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](CNC1)C2=CC=CC=N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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